![molecular formula C10H14O2 B2773610 3-[(Propan-2-yloxy)methyl]phenol CAS No. 1344687-72-4](/img/structure/B2773610.png)
3-[(Propan-2-yloxy)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Propan-2-yloxy)methyl]phenol is a chemical compound that has garnered significant attention within the scientific community due to its unique physical and chemical properties. It is an alcohol, an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom .
Synthesis Analysis
Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring . In 2022, a group led by Zhong published a synthesis method for producing a similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .Molecular Structure Analysis
The molecular formula of 3-[(Propan-2-yloxy)methyl]phenol is C10H14O2 and it has a molecular weight of 166.22.Chemical Reactions Analysis
Phenols are rather easily oxidized despite the absence of a hydrogen atom on the hydroxyl bearing carbon . The hydroxyl subsistent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
Phenols are much similar to alcohols but form much stronger hydrogen bonds than the alcohols . They are more soluble in water than alcohols and have a higher boiling point . The solubility of phenol in water is generally decided by the hydroxyl group that is present .Aplicaciones Científicas De Investigación
Building Blocks for Bioactive Natural Products
Phenol derivatives, including “3-[(Propan-2-yloxy)methyl]phenol”, have high potential as building blocks for the synthesis of bioactive natural products . These bioactive natural products have various applications in pharmaceuticals and other industries .
Conducting Polymers
“3-[(Propan-2-yloxy)methyl]phenol” can be used in the synthesis of conducting polymers . Conducting polymers have a wide range of applications, including in electronic devices, sensors, and batteries .
Antioxidants
m-Aryloxy phenols, including “3-[(Propan-2-yloxy)methyl]phenol”, have applications as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Ultraviolet Absorbers
“3-[(Propan-2-yloxy)methyl]phenol” can be used as an ultraviolet absorber . Ultraviolet absorbers are used in various industries to protect materials from the harmful effects of ultraviolet radiation .
Flame Retardants
m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . “3-[(Propan-2-yloxy)methyl]phenol” can be used as a flame retardant .
Anti-tumor and Anti-inflammatory Effects
m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects . This makes “3-[(Propan-2-yloxy)methyl]phenol” a potential candidate for further research in the field of medicine .
Mecanismo De Acción
Target of Action
Compounds containing a propargyl group have been reported to have significant biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative effects . Therefore, it’s plausible that 3-[(Propan-2-yloxy)methyl]phenol may interact with a variety of biological targets.
Mode of Action
Propargyl-containing compounds have been reported to induce the secretion of sappα and increased mapk phosphorylation . This suggests that 3-[(Propan-2-yloxy)methyl]phenol may interact with its targets to induce biochemical changes.
Biochemical Pathways
Phenolic compounds are known to be involved in a variety of biochemical pathways, including those related to oxidative stress and inflammation . Therefore, it’s plausible that 3-[(Propan-2-yloxy)methyl]phenol may affect similar pathways.
Pharmacokinetics
Phenolic compounds are generally known for their good bioavailability and are well-absorbed in the gastrointestinal tract . They are also extensively metabolized, primarily in the liver, and are excreted in the urine .
Result of Action
Phenolic compounds are known for their antioxidant, anti-inflammatory, and anticancer properties . Therefore, it’s plausible that 3-[(Propan-2-yloxy)methyl]phenol may have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of phenolic compounds .
Safety and Hazards
Direcciones Futuras
Phenol derivatives have been widely researched, as they have high potential for synthesizing bioactive natural products and conducting polymers . They have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Propiedades
IUPAC Name |
3-(propan-2-yloxymethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFOQLUAHHYQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Propan-2-yloxy)methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2773527.png)
![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2773528.png)
![2-({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B2773530.png)
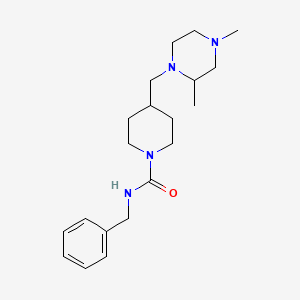
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B2773533.png)
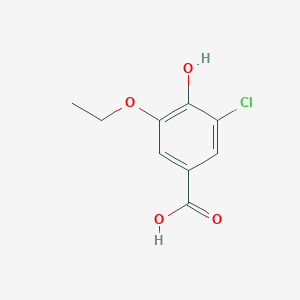

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2773536.png)
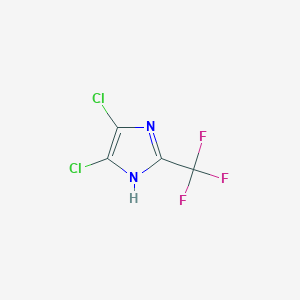
![N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2773539.png)
![3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2773542.png)
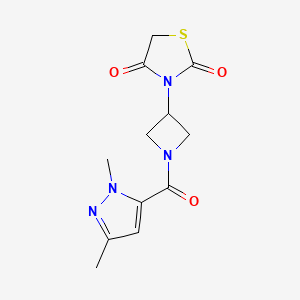
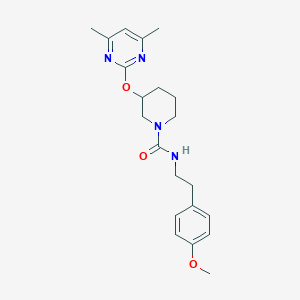
![(3Ar,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2773550.png)